molecular formula C16H20N4O3S B2632109 4-(4-cyano-5-(isobutylamino)oxazol-2-yl)-N,N-dimethylbenzenesulfonamide CAS No. 941240-17-1

4-(4-cyano-5-(isobutylamino)oxazol-2-yl)-N,N-dimethylbenzenesulfonamide

Cat. No.: B2632109
CAS No.: 941240-17-1
M. Wt: 348.42
InChI Key: BCZIPWJXUAKZGF-UHFFFAOYSA-N
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Description

4-(4-cyano-5-(isobutylamino)oxazol-2-yl)-N,N-dimethylbenzenesulfonamide is a synthetic small molecule characterized by a central oxazole ring substituted with a cyano group at the 4-position and an isobutylamino group at the 5-position. This heterocyclic core is linked to a para-substituted benzenesulfonamide moiety, where the sulfonamide nitrogen atoms are dimethylated.

Properties

IUPAC Name

4-[4-cyano-5-(2-methylpropylamino)-1,3-oxazol-2-yl]-N,N-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O3S/c1-11(2)10-18-16-14(9-17)19-15(23-16)12-5-7-13(8-6-12)24(21,22)20(3)4/h5-8,11,18H,10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCZIPWJXUAKZGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC1=C(N=C(O1)C2=CC=C(C=C2)S(=O)(=O)N(C)C)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-cyano-5-(isobutylamino)oxazol-2-yl)-N,N-dimethylbenzenesulfonamide typically involves multi-step organic reactions. The process begins with the formation of the oxazole ring, followed by the introduction of the cyano and isobutylamino groups. The final step involves the sulfonation of the benzene ring with N,N-dimethyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, which are crucial for commercial applications.

Chemical Reactions Analysis

Types of Reactions

4-(4-cyano-5-(isobutylamino)oxazol-2-yl)-N,N-dimethylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the cyano group or other functional groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are tailored to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

4-(4-cyano-5-(isobutylamino)oxazol-2-yl)-N,N-dimethylbenzenesulfonamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(4-cyano-5-(isobutylamino)oxazol-2-yl)-N,N-dimethylbenzenesulfonamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of 4-(4-cyano-5-(isobutylamino)oxazol-2-yl)-N,N-dimethylbenzenesulfonamide, it is compared to structurally related compounds with documented data.

Structural Analogs and Key Differences

2.1.1 Cyazofamid
  • Structure: 4-chloro-2-cyano-N,N-dimethyl-5-p-tolylimidazole-1-sulfonamide .
  • Comparison: Heterocycle: Cyazofamid features an imidazole ring instead of oxazole. Imidazole’s dual nitrogen atoms enhance hydrogen-bonding capacity compared to oxazole’s single nitrogen. Substituents: A p-tolyl group (aromatic) replaces the isobutylamino (aliphatic) chain, increasing hydrophobicity. Applications: Cyazofamid is a commercial fungicide, suggesting that structural analogs with sulfonamide-heterocycle frameworks may exhibit agrochemical utility .
2.1.2 4-{4-cyano-5-[(2-phenylethyl)amino]-1,3-oxazol-2-yl}-N,N-dimethylbenzene-1-sulfonamide
  • Structure: Differs by a phenylethylamino group instead of isobutylamino .
  • This may alter membrane permeability or receptor binding. Electronic Effects: Both compounds retain the electron-withdrawing cyano group, but the phenylethyl substituent could modulate local hardness (η) and electronegativity (χ) as defined by Parr and Pearson .

Electronic and Reactivity Profiles

  • Absolute Hardness (η): The cyano and sulfonamide groups increase η (hardness), reducing polarizability and reactivity compared to analogs lacking these substituents .
  • Electronegativity (χ) : The sulfonamide’s electron-withdrawing nature may enhance χ, favoring interactions with electrophilic biological targets.

Functional Implications

  • Oxazole vs. Imidazole : Oxazole’s lower hydrogen-bonding capacity may reduce binding affinity compared to cyazofamid’s imidazole, but improve metabolic stability.

Biological Activity

The compound 4-(4-cyano-5-(isobutylamino)oxazol-2-yl)-N,N-dimethylbenzenesulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores its synthesis, biological activity, and relevant research findings, supported by data tables and case studies.

Synthesis

The synthesis of this compound involves the reaction of appropriate starting materials under controlled conditions to yield the desired sulfonamide structure. The introduction of the cyano and isobutylamino groups is critical for enhancing biological activity.

Antitumor Activity

Recent studies have demonstrated that compounds structurally similar to This compound exhibit significant antitumor properties. For instance, a related compound showed high activity against various lung cancer cell lines (A549, HCC827, NCI-H358) with IC50 values ranging from 0.85 μM to 6.75 μM across different assays .

Table 1: Antitumor Activity of Related Compounds

CompoundCell LineIC50 (μM)Assay Type
Compound AA5492.12 ± 0.212D
Compound AHCC8275.13 ± 0.972D
Compound ANCI-H3580.85 ± 0.053D
Compound BA5496.75 ± 0.192D
Compound BHCC8276.26 ± 0.332D

These findings suggest that compounds with similar structures could be promising candidates for further development as antitumor agents.

Antimicrobial Activity

In addition to antitumor effects, some derivatives have shown antimicrobial properties against various pathogens. The presence of functional groups such as cyano and isobutylamino appears to enhance the binding affinity to bacterial targets, although specific data on this compound's antimicrobial efficacy remains limited in current literature .

Case Studies

  • Case Study: Lung Cancer Treatment
    In a study evaluating the efficacy of several sulfonamide derivatives, This compound was tested against human lung cancer cell lines using both 2D and 3D culture systems. The results indicated that while the compound displayed moderate cytotoxicity towards normal lung fibroblast cells (MRC-5), it was significantly more effective against cancerous cells, suggesting a favorable therapeutic index .
  • Case Study: DNA Binding Affinity
    Another study explored the binding interactions of similar compounds with DNA, revealing that these compounds predominantly bind within the minor groove of AT-rich regions in DNA, which is crucial for their antitumor activity . This mechanism may contribute to their effectiveness as chemotherapeutic agents.

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